molecular formula Ge4H10 B083201 Tetragermane CAS No. 14691-47-5

Tetragermane

Número de catálogo: B083201
Número CAS: 14691-47-5
Peso molecular: 300.6 g/mol
Clave InChI: DSRDIWNDNXGDBV-UHFFFAOYSA-N
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Descripción

Tetragermane, also known as this compound, is a useful research compound. Its molecular formula is Ge4H10 and its molecular weight is 300.6 g/mol. The purity is usually 95%.
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Aplicaciones Científicas De Investigación

Semiconductor Manufacturing

Tetragermane as a Precursor:
this compound serves as a germanium source for the synthesis of germanium-based semiconductors. Its use in the production of Ge₁₋ySny (tin-doped germanium) alloys has been documented, where it facilitates the growth of high-quality films on Ge-buffered silicon substrates. The photoluminescence intensity from these films indicates enhanced optical properties, essential for optoelectronic applications .

Ultra-Low-Temperature Epitaxy:
Research indicates that this compound can be utilized in ultra-low-temperature epitaxy processes, allowing for the deposition of Ge-based materials at temperatures as low as 290–320 °C. This capability is crucial for integrating germanium into existing silicon technologies without compromising the integrity of the substrate .

Chemical Reactions and Synthesis

Reactivity Studies:
this compound has been studied for its reactivity in generating other germanes. For instance, it can dissociate to yield trigermane (Ge₃H₈) and germane (GeH₄), providing insights into the thermodynamic stability and reaction pathways within higher-order germanes . This characteristic makes it valuable for synthesizing various organogermanium compounds.

Material Science Innovations

High-Quality Germanium Structures:
Initial experimental studies have demonstrated that this compound can deposit high-quality germanium structures on silicon substrates, which is pivotal for developing next-generation semiconductor devices. The structural integrity and electronic properties of these deposits are critical for applications in microelectronics and photonics .

Quantum Chemistry Simulations:
Advanced quantum chemistry simulations have been employed to predict the structural and thermochemical properties of this compound and its derivatives. These simulations provide a theoretical framework that supports experimental findings, enhancing our understanding of how this compound can be manipulated to optimize material properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Impacts
Semiconductor ManufacturingUsed as a precursor for Ge₁₋ySny alloysEnhanced photoluminescence in films
Ultra-Low-Temperature EpitaxyFacilitates deposition at low temperaturesIntegrates germanium with silicon without damage
Chemical SynthesisReacts to produce trigermane and germaneInsights into reaction pathways
Material Science InnovationsDeposits high-quality structures on Si substratesCritical for microelectronics and photonics
Quantum Chemistry SimulationsPredicts properties of this compound and derivativesSupports experimental findings

Case Studies

  • Ge₁₋ySny Alloys Study:
    • Researchers utilized this compound to synthesize Ge₁₋ySny alloys, examining their optical properties through photoluminescence measurements. Results showed significant improvements in luminescent efficiency, indicating potential applications in light-emitting devices.
  • Epitaxial Growth Research:
    • A study focused on the epitaxial growth of germanium using this compound revealed that controlled deposition conditions lead to superior material quality, essential for high-performance semiconductor applications.
  • Thermodynamic Analysis:
    • Investigations into the thermodynamics of this compound dissociation provided critical insights into its stability and reactivity, paving the way for new synthetic routes in organogermanium chemistry.

Análisis De Reacciones Químicas

Wurtz Coupling Reactions

Trimethylbromogermane (Me₃GeBr) undergoes Wurtz coupling with potassium to form hexamethyldigermane (Me₆Ge₂). Subsequent chlorination with GeCl₄ yields Me₅Ge₂Cl, which further reacts via Wurtz coupling to produce decamethyltetragermane (Me₁₀Ge₄) as the primary product .

Reaction StepReactantsProductsYieldBy-products
Initial CouplingMe₃GeBr + KMe₆Ge₂58%Me₃Ge–CH₂–Ge₂Me₅, (Me₃Ge)₄Ge
ChlorinationMe₆Ge₂ + GeCl₄Me₅Ge₂Cl
This compound FormationMe₅Ge₂Cl + KMe₁₀Ge₄MajorMinor oligomers

Thermal Decomposition Pathways

Branched-chain methylpolygermanes (e.g., Me₂ₙ₊₂Geₙ, n = 4–10) decompose under heat to form smaller germanes and germylene (GeH₂) intermediates. These intermediates participate in insertion reactions to regenerate higher germanes .

Key Observations:

  • Me₁₀Ge₄ decomposes at 150–200°C, releasing GeH₄ and Ge₂H₆.

  • Germylene insertion into Ge–H bonds facilitates chain elongation (e.g., Ge₃H₈ + GeH₂ → Ge₄H₁₀) .

Germylene Insertion Equilibria

Quantum chemistry simulations (B3LYP DFT) predict equilibrium concentrations of Ge₄H₁₀ and Ge₅H₁₂ during sequential germylene insertion reactions :

Temperature (°C)GeH₄ (%)Ge₂H₆ (%)Ge₃H₈ (%)Ge₄H₁₀ (%)Ge₅H₁₂ (%)
2592520.80.2
100851031.50.5

Higher temperatures favor oligomerization, with Ge₄H₁₀ becoming detectable above 80°C.

Spectroscopic Characterization

  • IR Spectroscopy : Ge₄H₁₀ shows Ge–Ge stretching modes at 240–260 cm⁻¹ and Ge–H bends at 810–830 cm⁻¹ .

  • Mass Spectrometry : Fragmentation patterns confirm branched vs. linear isomers (e.g., m/z 296 for Me₁₀Ge₄) .

Propiedades

Número CAS

14691-47-5

Fórmula molecular

Ge4H10

Peso molecular

300.6 g/mol

InChI

InChI=1S/2GeH3.2GeH2/h2*1H3;2*1H2

Clave InChI

DSRDIWNDNXGDBV-UHFFFAOYSA-N

SMILES

[GeH3].[GeH3].[GeH2].[GeH2]

SMILES canónico

[GeH3].[GeH3].[GeH2].[GeH2]

Sinónimos

Tetragermane

Origen del producto

United States

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